molecular formula C10H9N3OS B5887310 N-[(3-cyanophenyl)carbamothioyl]acetamide

N-[(3-cyanophenyl)carbamothioyl]acetamide

Cat. No.: B5887310
M. Wt: 219.27 g/mol
InChI Key: KYIMOORNIBOTSP-UHFFFAOYSA-N
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Description

N-[(3-cyanophenyl)carbamothioyl]acetamide is an organic compound with the molecular formula C10H9N3OS. This compound contains a thiourea moiety and an acetamide group, which contribute to its unique chemical properties. It is known for its stability due to intramolecular and intermolecular hydrogen bonding.

Properties

IUPAC Name

N-[(3-cyanophenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7(14)12-10(15)13-9-4-2-3-8(5-9)6-11/h2-5H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIMOORNIBOTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-cyanophenyl)carbamothioyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

N-[(3-cyanophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-cyanophenyl)carbamothioyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.

    Industry: The compound is used in the production of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[(3-cyanophenyl)carbamothioyl]acetamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the stability and reactivity of the compound, allowing it to participate in various biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

N-[(3-cyanophenyl)carbamothioyl]acetamide can be compared with other cyanoacetamide derivatives, such as N-(4-cyanophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. While both compounds share a cyanoacetamide core, their unique substituents confer different chemical properties and reactivities. This compound is unique due to its thiourea moiety, which provides additional stability and potential for hydrogen bonding.

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